molecular formula C14H16N2O6S2 B1598844 5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid CAS No. 5136-34-5

5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid

Cat. No.: B1598844
CAS No.: 5136-34-5
M. Wt: 372.4 g/mol
InChI Key: CAPKHWMXDRXDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid is a complex organic compound characterized by its molecular structure, which includes multiple functional groups such as amino and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid typically involves multi-step organic reactions. One common approach is the diazotization of aniline derivatives followed by coupling reactions with sulfonic acid derivatives. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The reactions can lead to the formation of various derivatives, including sulfonated compounds, azo dyes, and other functionalized aromatic compounds.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of dyes and pigments, particularly unsymmetrical bis-azo dyes. Biology: It serves as a reagent in biochemical assays and studies involving protein interactions. Medicine: Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino groups can engage in hydrogen bonding and electrostatic interactions, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

  • 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

  • 2-Amino-5-(4-aminophenyl)benzenesulfonic acid

This comprehensive overview provides a detailed understanding of 5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

5-amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h3-8H,1-2,15-16H2,(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPKHWMXDRXDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)CCC2=C(C=C(C=C2)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408651
Record name 2,2'-(1,2-Ethanediyl)bis(5-aminobenzenesulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5136-34-5
Record name 2,2'-(1,2-Ethanediyl)bis(5-aminobenzenesulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid
Reactant of Route 2
5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid
Reactant of Route 3
5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid
Reactant of Route 4
5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid
Reactant of Route 5
5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid
Reactant of Route 6
5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.